molecular formula C16H21N5O B2436190 N-phenethyl-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide CAS No. 2200140-53-8

N-phenethyl-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide

Cat. No.: B2436190
CAS No.: 2200140-53-8
M. Wt: 299.378
InChI Key: DSAUPZPEJYYFIQ-UHFFFAOYSA-N
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Description

N-Phenethyl-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide is a synthetic chemical compound designed for research purposes, integrating a phenethyl piperidine core with a 1,2,3-triazole heterocycle. This structure combines motifs prevalent in medicinal chemistry, suggesting potential as an intermediate or investigational tool in drug discovery. Compounds featuring the N-phenethyl piperidine scaffold are found in various pharmacological agents . The 1,2,3-triazole moiety is a versatile component known for its ability to participate in key interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, and is often incorporated to modulate the properties of a lead compound . Researchers may be interested in this hybrid structure for exploring multi-target therapeutic strategies, a growing approach in developing treatments for complex diseases like cancer . The specific research applications and biological activity profile of this compound would require further experimental validation. This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

N-(2-phenylethyl)-4-(triazol-2-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O/c22-16(17-9-6-14-4-2-1-3-5-14)20-12-7-15(8-13-20)21-18-10-11-19-21/h1-5,10-11,15H,6-9,12-13H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSAUPZPEJYYFIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2N=CC=N2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenethyl-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide typically involves the use of click chemistry, specifically the azide-alkyne cycloaddition reaction. This reaction is known for its high yield, short reaction time, and selectivity . The general synthetic route includes the following steps:

  • Preparation of the azide precursor.
  • Reaction of the azide with an alkyne in the presence of a copper catalyst to form the triazole ring.
  • Coupling of the triazole derivative with piperidine-1-carboxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the click chemistry process to ensure scalability and cost-effectiveness. This includes the use of automated reactors and continuous flow systems to enhance reaction efficiency and product yield .

Chemical Reactions Analysis

Types of Reactions

N-phenethyl-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized triazole derivatives, while substitution reactions can introduce new functional groups to the triazole or piperidine rings .

Scientific Research Applications

Anticancer Applications

Research has identified N-phenethyl-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide as a promising candidate for cancer treatment. Its structural components allow it to interact with specific biological targets associated with tumor growth and proliferation.

Case Studies

A notable study demonstrated that triazole-based compounds exhibited significant anti-cancer activity by disrupting protein-protein interactions essential for Plk1 function. These findings suggest that this compound could serve as a lead compound for developing new anticancer therapies targeting Plk1 .

Neuropharmacological Applications

Beyond oncology, this compound has shown potential in neuropharmacology, particularly in the modulation of neurotransmitter systems.

Inhibition of Enzymes

Research indicates that derivatives of piperidine compounds can act as inhibitors of enzymes like monoacylglycerol lipase (MGLL) and fatty acid amide hydrolase (FAAH), which are involved in the endocannabinoid system. This inhibition can lead to enhanced analgesic effects and reduced inflammation .

Data Table: Inhibition Profiles

CompoundR1R2DAGLβ % Inhibition (100 nM)ABHD6 % Inhibition (10 nM)
12-Ph4-OMe030
32-Bn2-OMe6689
42-Bn3-CH₂OH3791

This table summarizes the inhibition profiles of various derivatives related to this compound. The data illustrate the varying degrees of inhibition against different targets at specified concentrations .

Pharmacokinetics and Drug Development

The pharmacokinetic properties of this compound are crucial for its development as a therapeutic agent. Studies have highlighted its favorable absorption characteristics and moderate hydrophobicity, which enhance its bioavailability within cellular compartments .

Druggability Assessment

The presence of triazole and piperidine moieties in the compound aligns it with many FDA-approved drugs, suggesting a promising pathway for further drug development efforts. The low molecular weight and structural features contribute to its potential as a drug candidate .

Mechanism of Action

The mechanism of action of N-phenethyl-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes or receptors, leading to inhibition or modulation of their activity. This compound may also interfere with cellular pathways involved in cell proliferation and survival, contributing to its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-phenethyl-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide stands out due to its specific combination of the triazole ring and piperidine moiety, which may confer unique biological activities and chemical properties. Its potential as a versatile building block in synthetic chemistry and its promising biological activities make it a compound of significant interest .

Biological Activity

N-phenethyl-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide is a compound of significant interest due to its potential biological activities. This compound features a piperidine core substituted with a phenethyl group and a triazole moiety, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H20N4O\text{C}_{16}\text{H}_{20}\text{N}_4\text{O}

This structure includes:

  • A piperidine ring (six-membered saturated nitrogen-containing ring).
  • A triazole ring (five-membered ring containing three nitrogen atoms).
  • A phenethyl substituent that enhances lipophilicity and may influence receptor interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymes : Compounds similar to this have been shown to inhibit enzymes such as soluble epoxide hydrolase (sEH), which plays a crucial role in lipid metabolism and inflammation. Inhibiting sEH can lead to increased levels of bioactive lipids that have protective cardiovascular effects .
  • Cannabinoid Receptor Modulation : Research indicates that triazole derivatives can modulate endocannabinoid pathways by inhibiting enzymes like ABHD6, which hydrolyzes 2-arachidonoylglycerol (2-AG), thereby enhancing endocannabinoid signaling .
  • Anticancer Activity : Some triazole-containing compounds exhibit cytotoxic effects against cancer cell lines. For instance, related compounds have shown activity against colon carcinoma and breast cancer cell lines, suggesting potential for further development in cancer therapeutics .

Case Studies and Experimental Data

Several studies have investigated the biological activity of triazole derivatives similar to this compound:

StudyCompoundBiological ActivityIC50 Value
47fActive against HCT116 (colon cancer)6.2 µM
47eActive against T47D (breast cancer)43.4 µM
KT195Inhibitor of ABHD6IC50 ~ 1 nM

These findings suggest that compounds with similar structural features may possess significant anticancer properties and can modulate endocannabinoid signaling pathways.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles of this compound is essential for assessing its therapeutic viability:

  • Absorption and Distribution : The lipophilic nature due to the phenethyl group may facilitate oral bioavailability.
  • Metabolism : Compounds in this class often undergo metabolic transformations via cytochrome P450 enzymes; thus, their metabolic stability is crucial for prolonged efficacy.
  • Toxicological Studies : Initial studies should focus on cytotoxicity across various cell lines to evaluate safety profiles prior to in vivo studies.

Q & A

Q. What are the standard synthetic routes for introducing the 1,2,3-triazole moiety in N-phenethyl-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide?

The 1,2,3-triazole ring is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method that ensures 1,4-substitution. For example, terminal alkynes react with azides under mild conditions (room temperature, aqueous/organic solvent mixtures) in the presence of Cu(I) catalysts, as described in foundational protocols . This approach aligns with procedures used for analogous triazole-containing compounds, such as 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid, where characterization data (NMR, HPLC ≥98% purity) confirm structural integrity .

Q. How is the crystal structure of this compound typically determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection involves monochromatic radiation (e.g., Mo-Kα), followed by structure solution via direct methods (e.g., SHELXT) and refinement using SHELXL . For example, a related piperidine-carboxamide derivative was refined to an R factor of 0.059, with anisotropic displacement parameters for non-H atoms and isotropic refinement for H atoms . Tools like WinGX and ORTEP aid in data processing and visualization .

Q. What spectroscopic methods confirm the compound’s structure?

  • NMR : ¹H/¹³C NMR identifies proton environments and carbon frameworks, such as the phenethyl group (δ ~7.2–7.4 ppm for aromatic protons) and piperidine carboxamide (δ ~3.0–4.0 ppm for CH₂ groups).
  • HPLC : Purity validation (≥98%) ensures minimal impurities .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ for C₁₆H₂₀N₄O).

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data during structure refinement?

Discrepancies (e.g., high R-factors, poor electron density fit) may arise from disorder, twinning, or incorrect space group assignment. Strategies include:

  • SHELXL features : Use restraints (e.g., DELU, SIMU) for anisotropic displacement parameters and ISOR for isotropic outliers .
  • Validation tools : Check for missed symmetry (PLATON) or data-to-parameter ratios (>10:1 recommended) .
  • Twinned data : Apply TWIN/BASF commands in SHELXL for twin-law refinement .

Q. What strategies enhance the compound’s inhibitory activity based on structural insights?

  • Virtual screening : Molecular docking against target proteins (e.g., D1 protease) identifies key interactions, such as hydrogen bonding with the triazole ring or piperidine carboxamide .
  • Structure-activity relationship (SAR) : Modify substituents (e.g., phenethyl group → fluorinated analogs) to improve binding affinity. For example, replacing phenyl with 4-fluorophenyl increased lipophilicity (logP) by 0.5 units in a related compound .

Q. How can reaction conditions be optimized to improve the compound’s synthetic yield?

  • Catalyst screening : Compare Cu(I) sources (e.g., CuSO₄/ascorbate vs. CuBr) for cycloaddition efficiency .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) may enhance azide-alkyne reactivity.
  • Design of experiments (DoE) : Use factorial designs to evaluate temperature, stoichiometry, and reaction time. For example, a 25°C/24h protocol achieved >95% conversion in a triazole synthesis .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for a Related Piperidine-Carboxamide Derivative

ParameterValue
Space groupP2₁/c
R factor0.059
Data-to-parameter ratio14.9
Mean C–C bond length0.003 Å
Refinement softwareSHELXL-2018/3

Q. Table 2. Synthetic Yield Optimization via DoE

ConditionYield (%)Notes
CuSO₄/ascorbate92Room temperature, 24h
CuBr8850°C, 12h
Solvent: DMF95Higher polarity favored

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